N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
Description
Historical Development of Bicyclo[2.2.1]heptane-Based Chloroacetamide Derivatives
The exploration of bicyclo[2.2.1]heptane (norbornane) derivatives dates to the mid-20th century, when chemists began investigating strained hydrocarbon systems for their unique stereoelectronic properties. Early work focused on norbornane’s rigidity and its capacity to stabilize transition states in Diels-Alder reactions. The integration of chloroacetamide functionalities into this framework emerged later, driven by the agricultural industry’s demand for herbicidal agents with improved selectivity and environmental stability.
A pivotal advancement occurred in the 1980s, when researchers recognized that the bicyclic core could enhance the metabolic stability of chloroacetamide herbicides. For example, the synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide involved coupling bicyclo[2.2.1]heptane-2-ethylamine with chloroacetyl chloride under inert conditions, yielding a compound with notable resistance to hydrolytic degradation. This innovation addressed key limitations of earlier chloroacetanilides, such as alachlor and acetochlor, which exhibited higher soil mobility and groundwater contamination risks.
Table 1: Key Milestones in Bicyclo[2.2.1]heptane Chloroacetamide Development
Position in Contemporary Chemical Research
In modern chemical research, this compound occupies a niche at the intersection of agrochemistry and structural biology. Its primary applications include:
- Herbicide Development : The compound’s bicyclic structure reduces rotational freedom, enhancing binding specificity to plant acetolactate synthase (ALS) enzymes. Field trials demonstrate 30–40% greater persistence in soil compared to linear chloroacetanilides.
- Proteostasis Studies : Recent work by Quanrud et al. (2025) utilized this compound to probe protein destabilization mechanisms in HEK293T cells. The chloroacetamide group selectively modifies reactive cysteine residues in proteins like GAPDH and PARK7, inducing aggregation detectable via Hsp40 chaperone affinity assays.
- Material Science : The rigid norbornane core serves as a building block for supramolecular assemblies, with potential applications in polymer crosslinking.
Theoretical Significance of Bicyclic Scaffolds
The bicyclo[2.2.1]heptane system confers three critical advantages:
- Conformational Restriction : The fused ring system limits rotational degrees of freedom, favoring bioactive conformations in target binding. Molecular dynamics simulations show a 15–20% reduction in entropic penalty during enzyme inhibition compared to flexible analogs.
- Electrophilic Reactivity Modulation : The ethyl spacer between the bicyclic core and chloroacetamide group fine-tunes the compound’s reactivity. Hammett substituent constants (σ⁺) indicate that the norbornane system withdraws electron density from the chloroacetamide, accelerating nucleophilic substitution at the α-carbon.
- Stereochemical Complexity : The compound exists as a racemic mixture of endo and exo diastereomers. Enantioselective synthesis efforts aim to isolate configurations with optimal herbicidal activity while minimizing off-target effects.
Research Challenges and Knowledge Gaps
Despite progress, several challenges persist:
- Synthetic Complexity : Current routes to this compound require multistep sequences with moderate yields (45–60%). Key bottlenecks include the low reactivity of bicyclo[2.2.1]heptane-2-ethylamine in amide-forming reactions.
- Environmental Fate : While more stable than earlier chloroacetanilides, the compound’s degradation products remain poorly characterized. Hydrolysis generates bicyclo[2.2.1]heptane-2-ethylamine and chloroacetic acid, both potential groundwater contaminants.
- Target Identification : In proteomic studies, only 12% of proteins destabilized by the compound have confirmed chloroacetamide reactivity, suggesting indirect mechanisms of action requiring further investigation.
Current Academic Research Landscape
Recent studies have diversified the compound’s applications:
- Cancer Metastasis : Analogous bicyclo[2.2.1]heptane squaramides demonstrate CXCR2 antagonism (IC~50~ = 48 nM), inspiring investigations into norbornane-chloroacetamide hybrids as antimetastatic agents.
- Enzyme Inhibition : Crystallographic studies reveal that the chloroacetamide group covalently modifies the catalytic cysteine (C152) of GAPDH, completely abolishing its dehydrogenase activity at 1 mM concentrations.
- Computational Modeling : Density functional theory (DFT) calculations predict that substituting the ethyl linker with a propyl group could enhance herbicidal potency by 20% while reducing mammalian cell toxicity.
Table 2: Active Research Areas (2020–2025)
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFYGYUBWEGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide typically involves the reaction of bicyclo[2.2.1]hept-2-ene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the bicyclic amine attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and chlorinated groups participate in hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| Aqueous HCl (1M, 80°C) | Bicyclo[2.2.1]heptane-ethylamine + chloroacetic acid | Acid-catalyzed amide bond cleavage | |
| NaOH (2M, reflux) | Sodium salt of bicyclo[2.2.1]heptane-ethylamine + sodium chloroacetate | Base-induced saponification |
Hydrolysis kinetics depend on pH and temperature, with faster degradation observed in alkaline media due to nucleophilic hydroxide attack on the carbonyl carbon.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 4h | N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-methoxyacetamide | 78% | |
| Ammonia (excess) | Ethanol, RT, 12h | N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-aminoacetamide | 65% |
Steric hindrance from the bicyclic system slows reaction rates compared to linear chloroacetamides.
Dechlorination
Reductive dechlorination occurs under catalytic hydrogenation:
| Catalyst | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide | >90% |
No ring-opening or hydrogenation of the bicyclic core is observed, confirming the stability of the norbornane-like structure.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Weight Loss | References |
|---|---|---|---|
| 150–200°C | Dechlorination + CO release | 25% | |
| 200–300°C | Bicyclic framework fragmentation | 60% |
Synthetic Utility
The compound serves as a precursor for herbicides and proteomics probes. Key derivatives include:
Reaction with Grignard Reagents
Limited reactivity is observed due to steric bulk:
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| Methylmagnesium bromide | THF, 0°C → RT | No reaction (recovery of starting material) |
pH-Dependent Stability
The compound’s half-life varies significantly with pH:
| pH | Half-Life (25°C) | Primary Degradation Pathway | References |
|---|---|---|---|
| 3.0 | 48h | Hydrolysis | |
| 7.0 | 120h | Minimal degradation | |
| 10.0 | 12h | Hydrolysis + dechlorination |
Photochemical Reactions
UV irradiation (254 nm) in methanol induces C-Cl bond homolysis, forming a radical intermediate that dimerizes or abstracts hydrogen.
This reactivity profile underscores the compound’s versatility in synthetic and applied chemistry. Its stability under neutral conditions and selective dechlorination make it valuable for targeted modifications, while hydrolysis pathways inform handling and storage protocols.
Scientific Research Applications
Medicinal Chemistry
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide has been investigated for its potential as a therapeutic agent due to its structural features which may confer biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing bicyclic structures, such as this compound, exhibit promising anticancer properties. For example, related bicyclo[2.2.1]heptane derivatives have shown significant activity against various cancer cell lines, including pancreatic cancer cells (CFPAC1) through mechanisms involving CXCR2 antagonism .
Case Study:
A study on a bicyclo[2.2.1]heptane derivative demonstrated that it inhibited cell migration in CFPAC1 cells by 20% after 48 hours of treatment, suggesting potential for metastatic cancer treatment .
Neuropharmacology
Compounds similar to this compound are being explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems.
Pain Management
Research indicates that bicyclic amides can influence pain pathways, potentially serving as analgesics. The unique structure of bicyclo[2.2.1]heptane may enhance binding affinity to specific receptors involved in pain perception.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
Synthetic Pathways
A typical synthetic route might include:
- Formation of the bicyclic amine.
- Reaction with chloroacetyl chloride to form the target amide.
Table 1: Synthetic Pathways Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Bicyclic amine + Chloroacetyl chloride | Room temperature |
| 2 | Purification | Solvent extraction | Ethanol/water |
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bicyclo[2.2.1]heptane Moieties
(i) 2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide (2a)
- Structure : Differs by a trimethyl substitution on the bicyclo[2.2.1]heptane ring instead of an ethyl group.
- Synthesis : Prepared via reaction of 1,7,7-trimethylbicycloheptan-2-amine with chloroacetyl chloride in basic aqueous conditions (78% yield) .
- Properties :
(ii) 1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-(2-chloroacetyl)urea
- Structure : Incorporates a urea linkage (-NHCONH-) adjacent to the chloroacetamide group.
- Properties :
- Significance : The urea moiety introduces additional hydrogen-bonding capacity, which may enhance binding affinity to biological targets like enzymes or receptors.
(iii) 2-Chloro-N-(2,2,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide
- Structure : Trimethyl substituents on the bicyclo system.
Functional Group Variations
(i) N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide
- Structure: Replaces the chloro group with a methylamino (-NHCH₃) group.
- Properties: Molecular formula: C₁₀H₁₈N₂O Boiling point: Not reported .
(ii) SR144528 (Cannabinoid Receptor Antagonist)
- Structure : Contains a pyrazole-carboxamide group attached to a bicyclo[2.2.1]heptane core.
- Bioactivity :
- Significance : Demonstrates that bicyclo[2.2.1]heptane derivatives can achieve high receptor specificity when paired with appropriate functional groups.
Agrochemically Relevant Analogues
(i) Alachlor and Pretilachlor
Table 1: Key Properties of Selected Analogues
Biological Activity
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide is a compound of growing interest due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C_{10}H_{16}ClN
- Molecular Weight : 201.69 g/mol
Structural Characteristics
The compound features a bicyclic structure derived from bicyclo[2.2.1]heptane, which contributes to its distinctive chemical properties. The presence of the chloroacetamide functional group is critical for its biological interactions.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The exact mechanism remains under investigation, but preliminary studies suggest it may modulate neurotransmitter systems or influence cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory Activity : Demonstrated in preclinical models where it reduced markers of inflammation.
- Analgesic Properties : Shown to alleviate pain in animal studies, suggesting potential use in pain management.
- Neuroprotective Effects : Preliminary data indicate it may protect neuronal cells from damage in oxidative stress models.
Toxicology and Safety Profile
Initial toxicological assessments suggest that this compound has a moderate safety profile, though further studies are needed to fully understand its long-term effects and potential toxicity.
Preclinical Studies
Several preclinical studies have investigated the biological activity of this compound:
-
Study on Inflammation : In a rodent model of acute inflammation, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups.
Treatment Group Paw Swelling (mm) % Reduction Control 8.5 - Low Dose 6.0 29% High Dose 4.5 47% - Neuroprotection Study : In vitro studies using neuronal cell lines showed that the compound significantly decreased cell death induced by oxidative stress, indicating potential neuroprotective properties.
Q & A
Basic: What synthetic methodologies are typically employed for synthesizing N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide?
The synthesis often involves nucleophilic substitution reactions. A common route is the reaction of 2-chloroacetyl chloride with a bicyclo[2.2.1]heptane-derived amine. For example, in analogous chloroacetamide syntheses, ethylenediamine or substituted amines react with chloroacetyl chloride under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions like hydrolysis . Optimization of solvent (e.g., dichloromethane or THF) and stoichiometry is critical to maximize yield. Post-synthesis purification via column chromatography or recrystallization is recommended .
Basic: What analytical techniques are essential for characterizing this compound and confirming its structure?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the bicyclo[2.2.1]heptane moiety and chloroacetamide group.
- IR Spectroscopy : Confirms the presence of amide C=O (~1650–1700 cm) and C-Cl (~600–800 cm) stretches .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies purity and molecular weight. Chiral HPLC may be required if stereoisomers are present .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Advanced: How does the bicyclo[2.2.1]heptane moiety influence the compound’s bioactivity and target selectivity?
The bicyclo[2.2.1]heptane framework enhances rigidity and lipophilicity , promoting interactions with hydrophobic binding pockets in biological targets. For example, structurally related compounds with this moiety exhibit selective inhibition of CaV1.3 calcium channels due to steric complementarity with the receptor’s active site . In GIRK1/2 activators, the bicyclo system improves metabolic stability compared to flexible alkyl chains . Computational docking studies or comparative SAR analyses with non-bicyclo analogs can further elucidate these effects .
Advanced: What strategies are effective for achieving high enantiomeric purity during synthesis?
- Chiral Resolving Agents : Use enantiopure amines or acids to form diastereomeric salts, which are separable via crystallization .
- Chiral Chromatography : Employ chiral stationary phases (e.g., Daicel OD-RH column) with mobile phases like acetonitrile/aqueous KPF to resolve enantiomers, as demonstrated for bicyclo[2.2.1]heptane derivatives .
- Asymmetric Catalysis : Catalytic methods (e.g., organocatalysts or transition-metal complexes) can directly synthesize enantiomerically enriched intermediates .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR studies should systematically modify:
- Bicyclo Substituents : Compare norbornane (bicyclo[2.2.1]heptane) with other bicyclic systems (e.g., bicyclo[3.2.0]) to assess steric and electronic impacts .
- Acetamide Side Chain : Introduce substituents (e.g., methyl, phenyl) at the chloroacetamide nitrogen to evaluate effects on solubility and target affinity .
- Chloro Group Replacement : Test bromo, fluoro, or non-halogen analogs to probe electrophilicity and metabolic stability .
In vitro assays (e.g., receptor binding, enzyme inhibition) and in silico modeling (molecular dynamics, QSAR) are critical for data-driven optimization .
Basic: What are the key stability and handling considerations for this compound?
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation of the chloroacetamide group .
- Light Sensitivity : Protect from UV exposure due to potential photolytic cleavage of the C-Cl bond.
- Moisture Control : Use anhydrous solvents and desiccants during reactions to avoid hydrolysis to glycolic acid derivatives .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (K) and competitive displacement with known ligands .
- Electrophysiology : For ion channel targets (e.g., CaV1.3), patch-clamp techniques measure current inhibition potency (IC) .
- Mutagenesis Studies : Identify critical residues in the target protein by comparing wild-type and mutant receptor responses .
Advanced: How to address contradictory bioactivity data across different studies?
Contradictions may arise from:
- Stereochemical Variability : Enantiomers often exhibit divergent activities; confirm enantiomeric purity via chiral HPLC .
- Assay Conditions : Differences in buffer pH, ion concentration, or cell lines can alter results. Standardize protocols (e.g., OECD guidelines) for reproducibility .
- Metabolic Instability : Use liver microsome assays to assess if rapid degradation in certain models skews activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
